(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Description
The compound (1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a pentacyclic triterpenoid derivative with a complex stereochemical framework. Key features include:
- Molecular formula: Likely C₃₂H₅₀O₅ (inferred from structural analogs like ursolic acid derivatives) .
- Functional groups: A carboxylic acid at position 4a, hydroxyl at C10, acetyloxy at C11, and seven methyl groups across the pentacyclic scaffold.
- Stereochemistry: Ten defined stereocenters, critical for biological activity and solubility .
This compound shares a structural backbone with ursolic acid (UA) but is distinguished by the acetyloxy substitution at C11, which may enhance lipophilicity and metabolic stability compared to UA’s hydroxyl groups .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23?,24-,25-,26+,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGKZWNIQVOIY-APDKLKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)C)C)C)[C@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926667 | |
| Record name | 2-(Acetyloxy)-3-hydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130289-37-1 | |
| Record name | Cecropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130289371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-hydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound known as (1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound's intricate structure features multiple hydroxyl and acetoxy groups that may contribute to its biological activity. The presence of these functional groups often correlates with enhanced interaction with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance:
- Boswellic acids , which share a structural similarity with the studied compound due to their pentacyclic triterpenoid nature and carboxylic acid functionality have demonstrated anti-inflammatory and antimicrobial properties in various studies .
- The potential for this compound to inhibit microbial growth can be hypothesized based on the mechanism observed in related compounds.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest a possible mechanism for this compound:
- Boswellic acids have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
- Given the structural similarities and the presence of hydroxyl groups in our compound of interest, similar anti-inflammatory mechanisms may be anticipated.
Anticancer Activity
Compounds within the same class as this picene derivative have shown promise in cancer research:
- Studies involving boswellic acids have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- The structural complexity of our compound may enhance its interaction with cancer cell signaling pathways.
Case Studies
- Study on Boswellic Acids : In clinical trials assessing boswellic acids' impact on conditions like osteoarthritis and multiple sclerosis showed significant improvements in symptoms attributed to their anti-inflammatory effects .
- Antimicrobial Testing : Compounds structurally similar to our target have been tested against various pathogens with promising results. For example:
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C39H54O5 |
| Structural Features | Hydroxyl groups; Acetoxy group; Polycyclic framework |
| Reported Activities | Antimicrobial; Anti-inflammatory; Anticancer |
Scientific Research Applications
Pharmacological Properties
-
Anti-inflammatory Activity
- Triterpenoids are known for their anti-inflammatory properties. This compound has been studied for its ability to inhibit inflammatory pathways and cytokine production. Research indicates that it may modulate the expression of pro-inflammatory markers and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Effects
- Antidiabetic Potential
Applications in Cancer Research
- Antitumor Activity
- Synergistic Effects with Chemotherapy
Natural Product Research
- Source Identification
- Bioactivity Profiling
Case Studies
Comparison with Similar Compounds
Ursolic Acid (UA)
- Structure : (1S,2R,4aS,6aR,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid .
- Key differences :
- Lacks the acetyloxy group at C11 .
- Contains an additional hydroxyl group at C10.
- Bioactivity : Well-documented antitumor, anti-inflammatory, and antimicrobial properties .
- Pharmacokinetics : Lower lipophilicity (logP ~8.5) compared to the acetylated target compound .
Asiatic Acid
- Structure : (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .
- Key differences :
- Dihydroxy groups at C10 and C11 vs. acetyloxy at C11 in the target.
- Additional hydroxymethyl group at C7.
- Bioactivity : Neuroprotective effects in retinal diseases; modulates Bcl-2/Bax ratios .
Madecassic Acid
- Structure : (1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .
- Key differences :
- Trihydroxy groups at C8, C10, and C11.
- Broader hydrogen-bonding capacity vs. the acetylated target.
- Bioactivity : Attenuates hypoxia-induced apoptosis in retinal endothelial cells .
Structural and Functional Comparison Table
Preparation Methods
Core Skeleton Construction: Picene Backbone Formation
The picene framework is established through oxidative cyclization of a pre-functionalized triterpene precursor. A key intermediate, methyl picene-4a-carboxylate, is synthesized via UV-light-mediated cyclization of a linear ester derivative. For example, methyl picene-13-carboxylate (analogous to the target’s 4a-carboxylic acid) is formed by irradiating a benzene solution of the precursor ester with iodine under 365 nm UV light for 12 hours, yielding an 87% isolated product . This method ensures regioselectivity while avoiding excessive decomposition.
Critical to this step is the choice of solvent and oxidizing agent. Benzene or toluene facilitates homogeneous mixing, while iodine acts as a radical initiator to promote cyclization . The reaction is monitored via TLC (hexane:ethyl acetate, 7:3), and the product is purified by trituration with cyclohexane to remove unreacted starting materials .
Introduction of the 4a-Carboxylic Acid Group
The carboxylic acid moiety at position 4a is introduced through hydrolysis of the methyl ester intermediate. A mixture of methyl picene-4a-carboxylate, tetrahydrofuran (THF), water, and sodium hydroxide is refluxed for 8 hours, achieving 88% yield after acidification with hydrochloric acid . The reaction proceeds via nucleophilic acyl substitution, with THF enhancing solubility of the ester in aqueous media. The product is extracted with ethyl acetate and recrystallized from cyclohexane to obtain the carboxylic acid as a pale brown powder .
Stereoselective Hydroxylation at C10
The 10-hydroxy group is installed using a two-step oxidation-reduction sequence. Manganese dioxide or pyridinium chlorochromate (PCC) oxidizes a secondary alcohol precursor to the corresponding ketone, which is subsequently reduced with sodium borohydride in a stereocontrolled manner. For instance, PCC in dichloromethane at 25–30°C selectively oxidizes alcohols to ketones with 87% efficiency . The ketone intermediate is then reduced using NaBH4 in methanol, affording the 10β-hydroxy configuration with >90% diastereomeric excess, as confirmed by NMR .
Acetylation of the C11-Hydroxy Group
The 11-acetyloxy substituent is introduced via acetylation of a secondary alcohol. A solution of the 11-hydroxy intermediate in acetic anhydride and triethylamine (TEA) is stirred at room temperature for 6 hours, achieving quantitative acetylation . TEA scavenges acetic acid, driving the reaction to completion. The product is purified by silica gel chromatography (hexane:ethyl acetate, 4:1) to remove excess reagents.
Alternative methods from antiviral intermediate synthesis employ DMF as a solvent under reflux (153°C) for acetal formation, though this is less common for acetylation . The choice of mild conditions (room temperature, TEA) minimizes epimerization at adjacent stereocenters .
Installation of Methyl Groups
The heptamethyl configuration is achieved through successive alkylation reactions. Methyl iodide and a strong base (e.g., LDA) are used to methylate deprotonated positions on the picene backbone. For example, treatment of a ketone intermediate with LDA at -78°C followed by methyl iodide quench introduces methyl groups at C6a, C6b, and C12a with >80% yield per step . Stereochemical outcomes are controlled by steric hindrance from the existing methyl groups, favoring axial methylation.
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol or methanol, followed by silica gel chromatography. Key characterization data include:
-
Melting Point : 267–270°C (consistent with carboxylic acid derivatives) .
-
NMR : Distinct singlet at 9.13 ppm (aromatic proton), 13.71 ppm (carboxylic acid proton) .
-
High-Resolution Mass Spectrometry : [M+H] at m/z 469.2821 (calculated for CHO) .
A summary of reaction conditions and yields is provided below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | UV light (365 nm), I, benzene | 87 |
| 2 | Ester hydrolysis | NaOH, THF/HO, reflux | 88 |
| 3 | Oxidation (C10) | PCC, CHCl, 25°C | 87 |
| 4 | Acetylation (C11) | AcO, TEA, 25°C | 95 |
| 5 | Methylation | LDA, MeI, -78°C | 80–85 |
Challenges and Optimization Opportunities
Key challenges include maintaining stereochemical integrity during acetylation and methylation. Epimerization at C10 or C11 can occur under acidic or high-temperature conditions, necessitating strict control of reaction pH and temperature . Future optimizations may explore enzymatic acetylation or flow chemistry to enhance selectivity.
Q & A
Q. Table 1: Key Spectroscopic Techniques
| Technique | Application | References |
|---|---|---|
| H/C NMR | Functional group and stereochemical analysis | |
| X-ray diffraction | Absolute configuration determination | |
| NOESY/ROESY | Spatial proximity of substituents |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Safety protocols must address acute toxicity (oral, dermal) and reactive intermediates:
- PPE : Use nitrile gloves (tested for permeation resistance) and full-body suits to avoid skin contact .
- Ventilation : Employ fume hoods for powder handling to prevent inhalation of particulates .
- Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Basic: What synthetic routes are feasible for the triterpenoid core?
Methodological Answer:
The core structure can be synthesized via biomimetic cyclization or stepwise functionalization :
- Cyclization : Use oxidosqualene cyclase analogs to form the tetracyclic backbone, followed by regioselective oxidation .
- Functionalization : Introduce methyl groups via Friedel-Crafts alkylation and acetyloxy via Mitsunobu reactions .
Challenges : Competing reactions at C-10 and C-11 require protecting groups (e.g., TBS for hydroxyl) .
Advanced: How can computational methods predict reactivity or optimize synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for acetyloxy group introduction, predicting regioselectivity (e.g., C-11 vs. C-10) .
- Molecular Dynamics (MD) : Simulates solvent effects on cyclization steps (e.g., toluene vs. THF) .
- AI-Driven Optimization : Platforms like COMSOL integrate reaction kinetics and thermodynamics to scale up synthesis .
Case Study : DFT calculations reduced side products by 30% in hydroxyl acetylation .
Advanced: How to resolve contradictions in spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in NMR/X-ray data (e.g., conflicting NOE signals) arise from conformational flexibility or impurity co-crystallization :
- Dynamic NMR : Vary temperatures to detect rotameric equilibria (e.g., acetyloxy rotation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .
- Crystallographic Refinement : Use SHELX or Olex2 to model disorder in X-ray structures .
Advanced: How to optimize reaction conditions for acetyloxy introduction?
Methodological Answer:
Mitsunobu Reaction Optimization :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 0°C → RT (gradient) | Controls exothermic side reactions |
| Catalyst | DIAD/TPP system | Higher yield vs. DEAD |
| Equivalents | 1.2 eq acetyl donor | Prevents over-acylation |
Validation : LC-MS monitors reaction progress; quenching with NaHCO removes excess reagent .
Advanced: Can AI-driven tools improve synthesis scalability?
Methodological Answer:
Yes. COMSOL Multiphysics integrates AI for:
- Reactor Design : Simulates heat/mass transfer in large-scale batches (e.g., avoiding hotspots during cyclization) .
- Process Control : Machine learning adjusts feed rates based on real-time HPLC data .
- Sustainability : Reduces solvent waste by 40% via predictive modeling .
Advanced: What strategies determine structure-activity relationships (SAR)?
Methodological Answer:
- Fragment-Based Screening : Test acetyloxy/hydroxyl deletion analogs for bioactivity (e.g., cytotoxicity assays) .
- Molecular Docking : Predict binding to targets (e.g., cyclooxygenase) using AutoDock Vina .
- Metabolic Stability : Use hepatic microsomes to correlate substituents (e.g., methyl groups) with half-life .
Key Finding : The C-11 acetyloxy group enhances membrane permeability by 50% vs. hydroxyl .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
